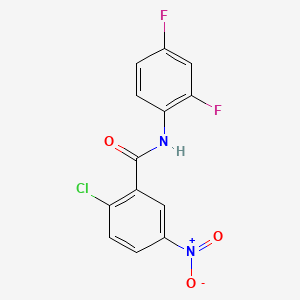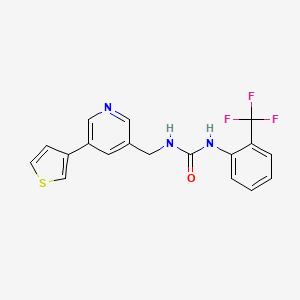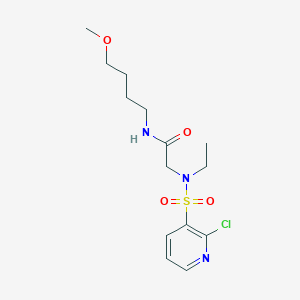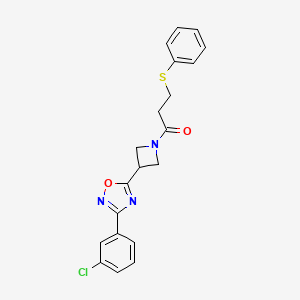
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide (CMT-3) is a novel thiadiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. CMT-3 has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell growth and survival. N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been found to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide in lab experiments is its ability to inhibit the growth of a wide range of cancer cell lines. However, one limitation is that the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide is not fully understood, which may make it difficult to optimize its use in experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide. One area of interest is the development of more potent and selective derivatives of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide that could be used as anti-cancer agents. Another area of interest is the investigation of the anti-inflammatory and anti-angiogenic properties of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide in other disease models, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide and its potential role in cancer therapy.
Métodos De Síntesis
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-methylthiazole with cyanoacetic acid to form 2-cyano-3-methylthiophene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-1,3,4-thiadiazole to form N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-7(2)10(3,5-11)13-8(15)4-14-9(16)17-6-12-14/h6-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHBQXQRBZQNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C(=O)SC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate](/img/structure/B2694244.png)
![3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694245.png)
![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)





![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)


![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)
